Cas no 147666-84-0 (1H-2-Benzopyran-1-one,3-(3,4-dimethoxyphenyl)-8-methoxy-)

1H-2-Benzopyran-1-one,3-(3,4-dimethoxyphenyl)-8-methoxy- structure
147666-84-0 structure
Product Name:1H-2-Benzopyran-1-one,3-(3,4-dimethoxyphenyl)-8-methoxy-
CAS No:147666-84-0
MF:C18H16O5
MW:312.316645622253
CID:217221
PubChem ID:406328
Update Time:2025-04-19

1H-2-Benzopyran-1-one,3-(3,4-dimethoxyphenyl)-8-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1H-2-Benzopyran-1-one,3-(3,4-dimethoxyphenyl)-8-methoxy-
    • 3-(3,4-dimethoxyphenyl)-8-methoxyisochromen-1-one
    • 3-(3,4-dimethoxyphenyl)-8-methoxy-1h-isochromen-1-one
    • 3-(3,4-dimethoxyphenyl)-8-methoxyisocoumarin
    • 8-methoxy-3-(3,4-dimethoxyphenyl)isocoumarin
    • AC1L8QIP
    • ACMC-20bvg3
    • AR-1E6504
    • CTK4C5517
    • NSC724387
    • thunberginol A trimethyl ether
    • 3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one
    • 147666-84-0
    • NSC-724387
    • DTXSID60328116
    • Inchi: 1S/C18H16O5/c1-20-13-8-7-11(9-16(13)22-3)15-10-12-5-4-6-14(21-2)17(12)18(19)23-15/h4-10H,1-3H3
    • InChI Key: GHTACAVDDFVAHW-UHFFFAOYSA-N
    • SMILES: O1C(C2C(=CC=CC=2C=C1C1C=CC(=C(C=1)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 312.09978
  • Monoisotopic Mass: 312.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.242
  • Boiling Point: 493.1°Cat760mmHg
  • Flash Point: 219.3°C
  • Refractive Index: 1.585
  • PSA: 53.99
  • LogP: 3.48580

1H-2-Benzopyran-1-one,3-(3,4-dimethoxyphenyl)-8-methoxy- Related Literature

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